Cas no 56643-73-3 (1H-Imidazole, 1-[(4-fluorophenyl)methyl]-)
1H-Imidazole, 1-[(4-fluorophenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole, 1-[(4-fluorophenyl)methyl]-
- 1-[(4-fluorophenyl)methyl]imidazole
- 1-((4-Fluorophenyl)methyl)-1H-imidazole
- 1-((4-Fluorophenyl)methyl)imidazole
- BDBM50188085
- PD178990
- CHEMBL-377770
- UNII-7J8LU26YRA
- 56643-73-3
- 7J8LU26YRA
- 1H-Imidazole, 1-((4-fluorophenyl)methyl)-
- CHEMBL377770
- SCHEMBL11082155
- DTXSID90481445
- AKOS003644474
- 1-(4-Fluorobenzyl)imidazole
- 1-(4-fluorobenzyl)-1H-imidazole
- 1-[(4-fluorophenyl)methyl]-1H-imidazole
- HS-4359
-
- MDL: MFCD02856679
- Inchi: 1S/C10H9FN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2
- InChI Key: LOHJXVMUYVDWOW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CN1C=NC=C1
Computed Properties
- Exact Mass: 176.07507
- Monoisotopic Mass: 176.07497646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82
1H-Imidazole, 1-[(4-fluorophenyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522224-1g |
1-(4-Fluorobenzyl)-1H-imidazole |
56643-73-3 | 97% | 1g |
$437 | 2023-01-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629369-1g |
1-(4-Fluorobenzyl)-1H-imidazole |
56643-73-3 | 98% | 1g |
¥4578.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629369-5g |
1-(4-Fluorobenzyl)-1H-imidazole |
56643-73-3 | 98% | 5g |
¥11837.00 | 2024-05-08 |
1H-Imidazole, 1-[(4-fluorophenyl)methyl]- Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 1H-Imidazole, 1-[(4-fluorophenyl)methyl]-
1H-Imidazole, 1-[(4-Fluorophenyl)methyl] - A Comprehensive Overview
1H-Imidazole, 1-[(4-fluorophenyl)methyl], also known by its CAS Registry Number 56643-73-3, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of a fluorophenyl group attached to the imidazole ring introduces unique electronic and steric properties, making it a valuable molecule in various applications.
The structure of 1H-imidazole, 1-[(4-fluorophenyl)methyl] consists of an imidazole ring with a fluorophenylmethyl substituent at the 1-position. This substitution pattern significantly influences the compound's chemical reactivity and biological activity. Recent studies have highlighted its potential as a building block in medicinal chemistry, particularly in the design of bioactive molecules with tailored properties.
One of the most notable aspects of 56643-73-3 is its role in drug discovery. Researchers have explored its ability to act as a scaffold for constructing small-molecule inhibitors targeting various enzymes and receptors. For instance, derivatives of this compound have shown promise in inhibiting kinases, which are key players in cellular signaling pathways. These findings underscore its importance in the development of novel therapeutic agents.
From a synthetic perspective, 1H-imidazole, 1-[(4-fluorophenyl)methyl] can be prepared through several routes, including nucleophilic aromatic substitution and cyclization reactions. The choice of synthesis method depends on the starting materials and desired purity. Recent advancements in catalytic methods have further streamlined its production, making it more accessible for large-scale applications.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly investigated, revealing that it remains intact under mild acidic or basic conditions but undergoes degradation under strong oxidizing agents.
The fluorophenyl group attached to the imidazole ring imparts distinct electronic characteristics to 56643-73-3. Fluorine's electronegativity withdraws electron density from the aromatic ring, enhancing the compound's ability to participate in hydrogen bonding and π–π interactions. These properties are crucial for its role in molecular recognition processes, particularly in drug-receptor interactions.
Recent research has also explored the use of 1H-imidazole, 1-[(4-fluorophenyl)methyl] in materials science. Its ability to form stable coordination complexes with metal ions has led to its application in designing metal-organic frameworks (MOFs) with potential uses in gas storage and catalysis. Additionally, its fluorescent properties under certain conditions make it a candidate for sensing applications.
In conclusion, 1H-imidazole, 1-[(4-fluorophenyl)methyl] (CAS No. 56643-73-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new potentials for this molecule, its significance in both academic and industrial settings is expected to grow further.
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